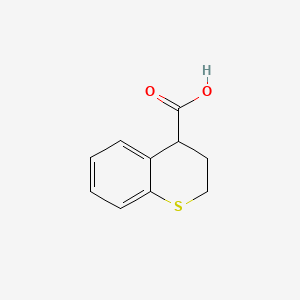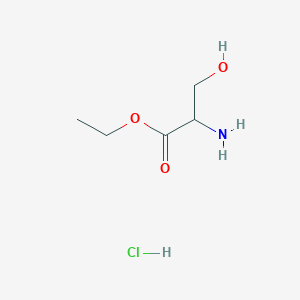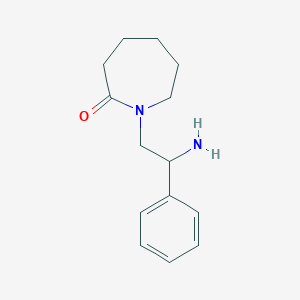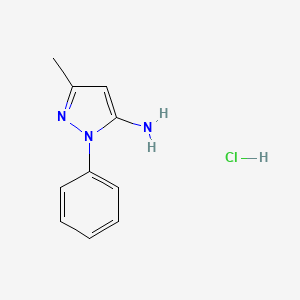![molecular formula C13H18N2O2 B6142855 [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine CAS No. 1016685-06-5](/img/structure/B6142855.png)
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, also known as 3-MMC, is a synthetic drug that has been studied for its potential applications in the medical and scientific fields. It is a derivative of the stimulant cathinone, and is structurally similar to the popular recreational drug mephedrone. 3-MMC has been studied for its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent.
Scientific Research Applications
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine has been studied for its potential applications in the medical and scientific fields. It has been studied as a potential antidepressant and anxiolytic agent, as well as an anorectic. It has also been studied for its potential to act as a stimulant, and it has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. Additionally, this compound has been studied for its potential to act as a neuroprotective agent, and it has been shown to reduce inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is not fully understood. It is believed to act as a stimulant and anorectic agent by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also believed to act as an antidepressant and anxiolytic agent by increasing the levels of the neurotransmitters GABA and glutamate. Additionally, this compound is believed to act as a neuroprotective agent by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. It has been shown to increase heart rate, blood pressure, and respiration rate. Additionally, this compound has been shown to increase alertness and reduce fatigue. It has also been shown to have an effect on the reward system, and it has been shown to increase the release of dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The advantages of using [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine in laboratory experiments include its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent. Additionally, it has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for further research on [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine. These include further research into its mechanism of action, its potential applications in the medical and scientific fields, and its potential to act as a neuroprotective agent. Additionally, further research into the effects of this compound on the reward system, as well as its potential to act as an antidepressant and anxiolytic agent, would be beneficial. Finally, further research into the potential side effects of this compound would also be beneficial.
Synthesis Methods
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is a synthetic drug that can be synthesized using a variety of methods. The most common method is the reaction of 2-methylmorpholine-4-carbonyl chloride with phenylmethanamine. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the resulting product is this compound. Other methods of synthesis include the reaction of 2-methylmorpholine-4-carbonyl chloride with methylamine or dimethylamine, as well as the reaction of 2-methylmorpholine-4-carbonyl chloride with dimethyl sulfate.
properties
IUPAC Name |
[3-(aminomethyl)phenyl]-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(5-6-17-10)13(16)12-4-2-3-11(7-12)8-14/h2-4,7,10H,5-6,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJRVSQWKXAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)


![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)
![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
